REACTION_CXSMILES
|
[O:1]1[CH2:3][CH2:2]1.C([O:7][CH:8]=[CH:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=O)C.C([OH:18])C>[Cr].[Co].[Pd]>[C:3]([O:1][C:13]1[CH:12]=[CH:11][C:10]([CH2:9][CH2:8][OH:7])=[CH:15][CH:14]=1)(=[O:18])[CH3:2] |f:0.1,3.4|
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Name
|
acetoxystyrene oxirane
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Quantity
|
69.5 g
|
Type
|
reactant
|
Smiles
|
O1CC1.C(C)(=O)OC=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Cr].[Co]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the autoclave purged with nitrogen and hydrogen
|
Type
|
CUSTOM
|
Details
|
The H2 pressure is kept constant during the one hour reaction period
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
purged with N2
|
Type
|
WASH
|
Details
|
The reaction mixture is sucked out of the reactor (63.2 g ethanol rinse)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
(23.7 g ethanol rinse)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)OC1=CC=C(CCO)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |